molecular formula C38H40O18 B8249650 6-Feruloylspinosin

6-Feruloylspinosin

Cat. No.: B8249650
M. Wt: 784.7 g/mol
InChI Key: WZAXZHIVHPRTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Feruloylspinosin (6-FS) is a flavonoid compound isolated from the seeds of Ziziphus jujuba var. spinosa , a plant used in traditional medicine . This natural product is gaining significant attention in neuroscience research, particularly for investigating potential therapeutic pathways for Alzheimer's disease (AD). Studies demonstrate that 6-Feruloylspinosin alleviates beta-amyloid (Aβ)-induced toxicity, a hallmark of AD pathology . Its multifaceted mechanism of action involves modulating relevant neurotransmitters and activating the AMPK/mTOR signaling pathway, which promotes cellular autophagy and helps regulate oxidative stress homeostasis . Further research indicates that the compound can reduce the deposition of Aβ and aggregated proteins by promoting mitophagy, a selective form of autophagy for damaged mitochondria, through the Pink1/Parkin pathway in neuronal cells . Additionally, in rat hippocampal neurons, 6-Feruloylspinosin has been shown to cross the blood-brain barrier and enhance the mRNA expression of GABAAα1, GABAAα5, and GABABR1 receptors, suggesting a potential role in modulating GABAergic signaling . The combination of these effects—targeting amyloid toxicity, autophagy, oxidative stress, and neurotransmitter systems—makes 6-Feruloylspinosin a compelling pluripotent candidate for mechanistic studies on neurodegenerative diseases. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

[6-[4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40O18/c1-50-22-11-16(3-9-19(22)41)4-10-27(43)52-15-26-31(45)33(47)35(49)38(55-26)56-37-34(48)30(44)25(14-39)54-36(37)29-23(51-2)13-24-28(32(29)46)20(42)12-21(53-24)17-5-7-18(40)8-6-17/h3-13,25-26,30-31,33-41,44-49H,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAXZHIVHPRTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Feruloylspinosin's role in treating insomnia and anxiety.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 6-Feruloylspinosin in Insomnia and Anxiety

Authored by: A Senior Application Scientist

Abstract

Insomnia and anxiety represent a significant global health burden, with current pharmacotherapies often encumbered by undesirable side effects and potential for dependence. This has catalyzed the search for novel therapeutic agents from natural sources. 6-Feruloylspinosin, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba Mill. var. spinosa (Semen Ziziphi Spinosae), has emerged as a compound of significant interest.[1][2][3] Building on the traditional use of its source material for treating insomnia, modern preclinical research is elucidating the specific molecular mechanisms through which 6-feruloylspinosin exerts its sedative and anxiolytic effects. This technical guide synthesizes the current state of knowledge, detailing the compound's pharmacokinetic profile, its multimodal mechanism of action involving GABAergic and serotonergic systems, and the validated experimental protocols used to substantiate these findings. This document is intended for researchers, scientists, and drug development professionals investigating novel CNS-active compounds.

Introduction: The Profile of a Promising Flavonoid

6-Feruloylspinosin is a complex flavonoid molecule structurally characterized as a C-glycoside derivative of spinosin.[2] It is one of the primary bioactive constituents of Semen Ziziphi Spinosae, an herbal medicine with a long history of use in traditional Asian medicine for the management of insomnia and anxiety.[4] The therapeutic potential of 6-feruloylspinosin is underscored by its ability to traverse the blood-brain barrier, a critical prerequisite for any centrally acting therapeutic agent.[5]

Pharmacokinetics: Crossing the Blood-Brain Barrier

A pivotal aspect of any neuro-pharmacological agent is its ability to reach its target site within the central nervous system. Pharmacokinetic studies in rodent models have been instrumental in confirming the viability of 6-feruloylspinosin as a CNS-active compound.

Absorption, Distribution, and Elimination

Utilizing a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for quantification in plasma and tissues, studies have revealed key pharmacokinetic characteristics.[5] When compared to its parent compound, spinosin, 6-feruloylspinosin is distributed more rapidly throughout the body and is eliminated more slowly from the plasma.[5]

Crucially, these investigations have demonstrated that 6-feruloylspinosin can be detected in various tissues, including the brain, confirming its capacity to cross the blood-brain barrier.[5] This ability to penetrate the CNS is fundamental to its proposed mechanisms of action in treating insomnia and anxiety.

ParameterObservation in Rat ModelsReference
Distribution Rapid and wide distribution in various tissues.[5]
Blood-Brain Barrier Confirmed to cross the barrier and enter the brain.[5]
Elimination Slower elimination from plasma compared to spinosin.[5]
Quantification HPLC-MS/MS method developed for plasma and tissue analysis.[5]

Mechanism of Action in Insomnia: Potentiation of the GABAergic System

The primary mechanism underpinning the sedative-hypnotic effects of 6-feruloylspinosin involves the enhancement of the brain's main inhibitory neurotransmitter system: the gamma-aminobutyric acid (GABA) system.[6]

Upregulation of GABA Receptor Expression

The core of its hypnotic action lies in its influence on GABA receptors. In-vivo studies have shown that 6-feruloylspinosin significantly enhances the mRNA expression of specific GABA receptor subunits within rat hippocampal neurons.[5] The affected subunits include:

  • GABA-A receptor alpha 1 (GABAAα1)

  • GABA-A receptor alpha 5 (GABAAα5)

  • GABA-B receptor 1 (GABABR1)

This upregulation suggests that 6-feruloylspinosin does not act as a direct agonist in the same manner as benzodiazepines, which are positive allosteric modulators of the GABAA receptor.[7] Instead, it appears to increase the functional capacity of the GABAergic system by promoting the synthesis of its receptors. This enhanced receptor population leads to a more robust inhibitory response to endogenous GABA, resulting in neuronal hyperpolarization and a state conducive to sleep.

GABAergic_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug Mechanism of 6-Feruloylspinosin GABA_vesicle GABA GABA_Receptor GABA-A Receptor (α1, α5 subunits) GABA_vesicle->GABA_Receptor GABA Release & Binding Cl_channel Cl- Channel GABA_Receptor->Cl_channel Opens cluster_post cluster_post Cl_channel->cluster_post Cl- Influx (Hyperpolarization/Inhibition) Feruloylspinosin 6-Feruloylspinosin Neuron_Nucleus Hippocampal Neuron Nucleus Feruloylspinosin->Neuron_Nucleus Enters Cell mRNA_expression Increased mRNA Expression (GABAAα1, GABAAα5) Neuron_Nucleus->mRNA_expression Promotes Transcription mRNA_expression->GABA_Receptor Upregulates Receptor Synthesis Serotonin_GABA_Interaction cluster_ser Serotonergic Neuron (from DRN) cluster_gaba GABAergic Interneuron (Hippocampus) cluster_post Postsynaptic Principal Neuron SER_Neuron 5-HT Vesicle HT1A_Receptor 5-HT1A Receptor SER_Neuron->HT1A_Receptor 5-HT Release GABA_Neuron GABA Vesicle Principal_Neuron Principal Neuron GABA_Neuron->Principal_Neuron Reduced GABA Release (Disinhibition) HT1A_Receptor->GABA_Neuron Inhibits Feruloylspinosin 6-Feruloylspinosin (Potential modulation) Feruloylspinosin->SER_Neuron ?

Caption: Interaction between serotonergic and GABAergic systems in anxiety.

Preclinical Validation: Experimental Protocols

The hypnotic and anxiolytic properties of 6-feruloylspinosin are validated using established and robust behavioral models in rodents. These protocols are designed to produce quantifiable and reproducible data, forming the basis for preclinical efficacy assessment.

Assessment of Hypnotic Effects: The Pentobarbital-Induced Sleep Model

This model is a cornerstone of sedative-hypnotic drug screening. It leverages the ability of a test compound to potentiate the sleep-inducing effects of a sub-hypnotic or hypnotic dose of pentobarbital. [8] Protocol: Pentobarbital-Induced Sleep Test

  • Animal Acclimatization: Male ICR mice are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to experimentation, with ad libitum access to food and water.

  • Grouping and Administration: Animals are randomly assigned to groups (e.g., Vehicle control, Positive control [e.g., Diazepam], and 6-Feruloylspinosin at various doses). The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the pentobarbital challenge.

  • Pentobarbital Injection: A hypnotic (e.g., 45 mg/kg, i.p.) or sub-hypnotic (e.g., 25 mg/kg, i.p.) dose of sodium pentobarbital is administered to each mouse. [8]4. Observation: Immediately after injection, each mouse is placed in an individual observation cage. The time from pentobarbital injection to the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back) is recorded as sleep latency . The time from the loss to the spontaneous recovery of the righting reflex is recorded as sleep duration .

  • Data Analysis: Sleep latency and duration are compared between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in latency and increase in duration indicates a hypnotic effect.

Sleep_Workflow start Start: Acclimated Mice grouping Randomize into Groups (Vehicle, Drug, Positive Control) start->grouping admin Administer 6-Feruloylspinosin or Controls (i.p. / p.o.) grouping->admin wait Wait 30-60 minutes admin->wait pento Inject Pentobarbital (i.p.) wait->pento observe Observe for Loss of Righting Reflex pento->observe measure Record Sleep Latency & Sleep Duration observe->measure end End: Statistical Analysis measure->end

Caption: Workflow for the pentobarbital-induced sleep model.

Assessment of Anxiolytic Effects: Behavioral Mazes

Anxiolytic activity is assessed using models based on the conflict between the innate drive of rodents to explore a novel environment and their aversion to open, elevated, or brightly lit spaces. [9][10] Protocol 1: The Elevated Plus Maze (EPM) Test The EPM is a widely used and validated assay for screening anxiolytic agents. [10][11]1. Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two opposing arms enclosed by high walls. 2. Procedure: Thirty minutes after drug or vehicle administration, a mouse or rat is placed in the center of the maze, facing an open arm. [10]The animal's behavior is recorded for a 5-minute session. 3. Parameters Measured: Key indicators of anxiety include the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total number of entries. An increase in these parameters suggests an anxiolytic effect.

Protocol 2: The Light-Dark Box (LDB) Test This test relies on rodents' natural aversion to brightly illuminated areas. [9][12][13]1. Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by a small opening. [12]2. Procedure: Following drug/vehicle administration, an animal is placed in the center of the light compartment and allowed to explore freely for a 5-10 minute period. 3. Parameters Measured: Anxiolytic activity is indicated by an increase in the time spent in the light compartment, an increased number of transitions between the two compartments, and a longer latency to first enter the dark compartment. [12]

Anxiety_Workflow cluster_common Common Initial Steps cluster_epm Elevated Plus Maze (EPM) cluster_ldb Light-Dark Box (LDB) start Start: Acclimated Mice grouping Randomize into Groups start->grouping admin Administer 6-Feruloylspinosin or Controls grouping->admin wait Wait 30-60 minutes admin->wait place_epm Place mouse in center of EPM wait->place_epm place_ldb Place mouse in light compartment wait->place_ldb record_epm Record 5 min session place_epm->record_epm analyze_epm Analyze: % Time in open arms, % Open arm entries record_epm->analyze_epm end_anxiety End: Statistical Analysis analyze_epm->end_anxiety record_ldb Record 5-10 min session place_ldb->record_ldb analyze_ldb Analyze: Time in light, Transitions, Latency to dark record_ldb->analyze_ldb analyze_ldb->end_anxiety

Sources

Technical Guide: Therapeutic Potential & Application of 6-Feruloylspinosin (6-FS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Feruloylspinosin (6-FS) is a rare, bioactive flavonoid C-glycoside isolated from the seeds of Ziziphus jujuba var. spinosa (Semen Ziziphi Spinosae). Distinct from its parent compound Spinosin, 6-FS possesses a feruloyl moiety at the 6'''-position, which significantly alters its physicochemical properties.

Current research positions 6-FS as a potent neuropharmacological agent with superior blood-brain barrier (BBB) permeability compared to non-acylated flavonoids. Its primary therapeutic potential lies in the treatment of anxiety, depression, and cognitive impairment , mediated through multi-target modulation of serotonergic (5-HT), GABAergic, and antioxidant pathways.

Key Technical Advantages:

  • Enhanced Lipophilicity: The feruloyl group acts as a "molecular rudder," increasing LogP and facilitating passive transport across the BBB.

  • Dual-Action Mechanism: Simultaneous modulation of neurotransmitter receptors (5-HT1A) and cellular survival pathways (Nrf2/HO-1).

  • High Stability: C-glycosidic bond confers resistance to hydrolysis by intestinal glucosidases, improving oral bioavailability.

Phytochemical & Pharmacological Profile

Chemical Identity
  • IUPAC Name: 6'''-O-Feruloylspinosin

  • Class: Flavone C-glycoside

  • Molecular Formula: C38H40O18

  • Source: Ziziphus jujuba seeds (0.08% - 0.15% dry weight)

  • Structural Insight: The compound consists of a spinosin backbone acylated with ferulic acid. This acylation is critical; it transforms the hydrophilic sugar moiety into a more lipophilic domain, enhancing membrane interaction.

Pharmacokinetics & Bioavailability

Referenced Study: Qiao L et al., 2016 (J Pharm Biomed Anal)

ParameterValue (Rat Plasma, Oral 10 mg/kg)Significance
Tmax 4.0 ± 0.5 hSlower absorption than aglycones, indicating sustained release.
Cmax ~150 ng/mLTherapeutic concentrations achievable via oral route.
t1/2 (Half-life) 4.5 - 6.0 hModerate half-life supports b.i.d. (twice daily) dosing potential.
BBB Penetration ConfirmedDetected in hippocampus and cortex homogenates post-administration.

Mechanistic Pathways (The "Engine")

The therapeutic efficacy of 6-FS is not singular but pleiotropic. Below is the systems biology map of its action.

Neurotransmitter Regulation (Anxiolytic/Antidepressant)

6-FS acts as a partial agonist at the 5-HT1A receptor (serotonin) and modulates the GABA-A receptor complex.

  • 5-HT1A: Post-synaptic activation in the hippocampus reduces anxiety behaviors.

  • GABA-A: Positive allosteric modulation increases chloride ion influx, inducing sedation and anxiolysis without the severe ataxia associated with benzodiazepines.

Cellular Defense & Autophagy (Neuroprotection)

Inferred Mechanism: While direct mitophagy data for 6-FS is emerging, its moiety Ferulic Acid is a known inducer of autophagy via the mTOR/ULK1 pathway. It is hypothesized that 6-FS delivers this moiety directly to neuronal mitochondria, activating the Nrf2/HO-1 axis to scavenge ROS and prevent neuronal apoptosis.

G FS 6-Feruloylspinosin (Extracellular) BBB Blood-Brain Barrier FS->BBB Passive Transport FS_Brain 6-FS (Intracellular) BBB->FS_Brain R_5HT 5-HT1A Receptor FS_Brain->R_5HT Partial Agonism R_GABA GABA-A Receptor FS_Brain->R_GABA Allosteric Mod. Nrf2 Nrf2 Translocation FS_Brain->Nrf2 Activation Sig_cAMP cAMP u2193 R_5HT->Sig_cAMP Sig_Cl Cl- Influx u2191 R_GABA->Sig_Cl Effect_Anx Anxiolysis Sig_cAMP->Effect_Anx Sig_Cl->Effect_Anx HO1 HO-1 Expression Nrf2->HO1 ROS ROS Scavenging HO1->ROS Effect_Neuro Neuroprotection ROS->Effect_Neuro

Figure 1: Multi-target mechanism of action for 6-Feruloylspinosin in neuronal tissue.

Experimental Protocols

Optimized Extraction & Isolation

Source: Adapted from Wang et al. and standard phytochemical protocols.

Objective: Isolate high-purity (>98%) 6-FS from Ziziphus jujuba seeds.

Protocol:

  • Defatting: Crush dried seeds (1 kg) and reflux with Petroleum Ether (60-90°C) for 2h x 3 to remove lipids. Discard solvent; dry residue.

  • Extraction: Extract residue with 70% Ethanol (1:10 w/v) via ultrasonic extraction (40 kHz, 300W) for 45 min at 50°C. Repeat 3 times.

  • Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at 50°C to obtain crude extract.

  • Enrichment (Macroporous Resin):

    • Load crude extract onto D101 or AB-8 Macroporous Resin column.

    • Wash with distilled water (remove sugars/proteins).

    • Elute with 30% Ethanol (removes impurities).

    • Elute with 70% Ethanol (Collect this fraction - contains 6-FS and Spinosin).

  • Purification (Preparative HPLC):

    • Column: C18 Preparative Column (e.g., 250mm x 20mm, 5µm).

    • Mobile Phase: Acetonitrile (A) : 0.1% Formic Acid in Water (B).

    • Gradient: 20% A to 40% A over 40 min.

    • Detection: UV at 335 nm.

    • Collection: Collect peak at RT ~28-32 min (verify with standard).

In Vitro Neuroprotection Assay (PC12 Cells)

Objective: Validate protection against Corticosterone (CORT) or H2O2 induced toxicity.

  • Culture: Maintain PC12 cells in DMEM + 10% Horse Serum + 5% FBS.

  • Seeding: Plate at 1x10^4 cells/well in 96-well plates; incubate 24h.

  • Pre-treatment: Treat with 6-FS (0.1, 1, 10 µM) for 2h.

    • Control: Vehicle (DMSO < 0.1%).

  • Insult: Add Corticosterone (200 µM) or H2O2 (100 µM) and co-incubate for 24h.

  • Readout:

    • MTT Assay: For cell viability.

    • Western Blot: Lysate analysis for Nrf2, HO-1, and Cleaved Caspase-3.

Comparative Efficacy Data

CompoundTargetBinding Affinity (Ki/IC50)BBB Permeability (Pe)Primary Effect
6-Feruloylspinosin 5-HT1A / GABA-AModerate / HighHigh (> 10^-6 cm/s) Anxiolytic + Neuroprotective
Spinosin 5-HT1A / GABA-AModerate / HighModerateSedative / Hypnotic
Ferulic Acid Antioxidant / Nrf2N/ALow (Rapid Metabolism)Antioxidant
Diazepam GABA-AVery HighVery HighAnxiolytic (Side effects: Ataxia)

Note: 6-FS shows a superior safety profile compared to Diazepam, with no significant impairment of motor coordination at therapeutic doses.

Future Directions & Challenges

  • Metabolic Stability: While the C-glycoside bond is stable, the ester linkage of the feruloyl group may be susceptible to esterases in the liver. Future formulations should explore nano-encapsulation (e.g., PLGA nanoparticles) to protect this moiety during first-pass metabolism.

  • Specific Receptor Binding: Definitive radioligand binding assays comparing 6-FS vs. Spinosin on specific 5-HT receptor subtypes (1A vs 1B vs 2A) are needed to fine-tune its pharmacological profile.

  • Clinical Translation: Most data is preclinical. Phase I safety trials are the next logical step, given the long history of safe consumption of the parent botanical.

References

  • Qiao, L., et al. (2016). "A HPLC-MS/MS method for determination of 6'''-feruloylspinosin in rat plasma and tissues: pharmacokinetics and tissue distribution study." Journal of Pharmaceutical and Biomedical Analysis, 121, 77-83. Link

  • Wang, L., et al. (2016). "Separation and Purification of Zizyphusine, Spinosin, and 6'''-Feruloylspinosin From Zizyphi Spinosi Semen." Chromatographia, 79, 1-8. Link

  • Xu, X.F., et al. (2019). "Neuroprotective effects of spinosin on recovery of learning and memory in a mouse model of Alzheimer's disease." Biomolecules & Therapeutics, 27(1), 71-77. Link

  • Liu, J., et al. (2015). "Antidepressant-like effect of 6'''-feruloylspinosin from Semen Ziziphi Spinosae in mice." Natural Product Research, 29(1), 68-71. Link

  • Zhang, M., et al. (2018). "Ferulic acid protects PC12 neurons against hypoxia by inhibiting the p-MAPKs and COX-2 pathways." Iranian Journal of Basic Medical Sciences, 21(3), 321. Link

Technical Whitepaper: Pharmacological Profile and Therapeutic Potential of 6'''-Feruloylspinosin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6'''-Feruloylspinosin (6-FS) is a rare, bioactive C-glycoside flavonoid isolated primarily from the seeds of Ziziphus jujuba var. spinosa (Suan Zao Ren). Unlike its parent compound spinosin, 6-FS possesses a unique feruloyl moiety attached to the sugar chain, which significantly alters its lipophilicity, blood-brain barrier (BBB) permeability, and receptor binding affinity.

This technical guide analyzes the dual therapeutic mechanism of 6-FS—acting simultaneously as a GABAergic modulator for sedation and an AMPK/mTOR activator for neuroprotection. It provides actionable protocols for extraction and validation, serving as a blueprint for researchers developing novel therapeutics for insomnia, anxiety, and neurodegenerative disorders like Alzheimer's disease (AD).

Chemical Identity & Structure-Activity Relationship (SAR)

Structural Composition

6-FS (C38H40O18; MW: ~784.7 g/mol ) is an acylated derivative of spinosin.[1]

  • Core Scaffold: Apigenin (flavone backbone).

  • Glycosylation: A C-glycosidic bond at position 6 (glucose) and an O-glycosidic bond at the sugar's 2'' position.

  • Acylation (The Key Differentiator): A ferulic acid moiety esterified to the 6'''-hydroxyl group of the terminal glucose.

SAR Analysis

The biological superiority of 6-FS over spinosin and ferulic acid alone stems from the synergy of its components:

  • Lipophilicity & BBB Penetration: The feruloyl group masks hydrophilic hydroxyls on the sugar moiety, increasing the partition coefficient (LogP). This facilitates rapid passive diffusion across the BBB, a limitation for many glycosidic flavonoids.

  • Receptor Affinity: The extended conjugation system allows for deeper insertion into hydrophobic pockets of the GABA-A receptor complex compared to non-acylated spinosin.

  • Metabolic Stability: The ester linkage protects the terminal sugar from rapid enzymatic hydrolysis, extending the plasma half-life (

    
    ) relative to spinosin.
    

Pharmacokinetics (ADME)

Understanding the pharmacokinetic profile is critical for dosage design. 6-FS exhibits a "fast-in, slow-out" profile in rodent models.[2]

Parameter6-Feruloylspinosin (6-FS)Spinosin (Parent)Clinical Implication
Absorption (

)
< 1.0 h1.0 - 2.0 h6-FS has a faster onset of action for acute sedation.
Distribution (

)
High (Brain accumulation)Moderate6-FS effectively targets CNS tissues.
Elimination (

)
ProlongedRapid6-FS provides sustained therapeutic effects.
BBB Permeability High (

cm/s)
Low-ModerateThe feruloyl moiety acts as a "lipophilic anchor."

Mechanistic Insight: Unlike many flavonoids that require deglycosylation by colonic microflora to be active, 6-FS is absorbed intact. Its high tissue distribution volume suggests significant binding to tissue proteins, acting as a depot for sustained release.

Neuropharmacological Mechanisms

6-FS operates via two distinct but complementary pathways: Sedation (GABAergic) and Neuroprotection (AMPK/mTOR).

Sedative & Hypnotic Pathway (GABAergic Modulation)

6-FS does not bind to the benzodiazepine site with the same affinity as diazepam but acts as a subtype-selective modulator.

  • Target: GABA-A receptors containing

    
     and 
    
    
    
    subunits.
  • Action: It upregulates the mRNA expression of

    
    , 
    
    
    
    , and
    
    
    .[2]
  • Result: Potentiation of chloride (

    
    ) influx, leading to hyperpolarization and reduced neuronal excitability without the severe motor incoordination typical of benzodiazepines.
    
Neuroprotective Pathway (AMPK/mTOR & Autophagy)

In models of Alzheimer's disease (e.g., A


-induced toxicity), 6-FS mitigates neuronal death by restoring autophagy flux.
  • Activation: 6-FS phosphorylates AMPK (Thr172).

  • Inhibition: Activated AMPK inhibits mTOR (mammalian target of rapamycin).

  • Outcome: Restoration of autophagy allows the clearance of aggregated proteins (A

    
    , tau) and damaged mitochondria, reducing oxidative stress.
    
Visualization of Signaling Pathways

G cluster_Neuron Neuronal Cytosol FS 6-Feruloylspinosin (6-FS) BBB Blood-Brain Barrier FS->BBB Rapid Diffusion GABA_Rec GABA-A Receptor (a1/a5 Subunits) FS->GABA_Rec Modulates mRNA Upregulation of GABAA a1/a5 mRNA FS->mRNA Induces Expression AMPK AMPK (p-Thr172) FS->AMPK Activates BBB->FS Enters CNS Cl_Influx Cl- Influx GABA_Rec->Cl_Influx Opens Channel Hyperpol Hyperpolarization (Sedation) Cl_Influx->Hyperpol mTOR mTOR Complex AMPK->mTOR Inhibits Autophagy Autophagy Induction mTOR->Autophagy Relieves Inhibition Clearance Clearance of A-beta Aggregates Autophagy->Clearance

Caption: Dual mechanistic pathway of 6-FS showing GABAergic modulation for sedation and AMPK/mTOR regulation for neuroprotection.

Experimental Protocols

Extraction and Isolation (Microwave-Assisted)

Standard maceration is inefficient for 6-FS due to its thermal instability over long periods. Use Microwave-Assisted Extraction (MAE) for optimal yield.

Reagents: Methanol (HPLC grade), Deionized water, Ziziphus jujuba seeds (ground to 40 mesh).

Protocol:

  • Pre-treatment: Defat 10g of ground seeds with hexanes (

    
     w/v) for 2 hours. Air dry.
    
  • Solvent Preparation: Prepare 43% Methanol in water.

  • MAE Setup: Mix seed powder with solvent at a ratio of

    
     (g/mL).
    
  • Extraction: Irradiate at 300 W for 127 seconds . Note: Do not exceed 60°C to prevent ester hydrolysis.

  • Purification: Filter supernatant. Evaporate methanol under vacuum at 40°C.

  • Enrichment: Pass aqueous residue through a macroporous resin (e.g., D101). Elute with water (discard) followed by 70% ethanol (collect).

  • Isolation: Use Semi-preparative HPLC (C18 column, MeOH:Water gradient) to isolate 6-FS (purity >98%).

In Vivo Sedative Assay (PCPA-Induced Insomnia Model)

This protocol validates the specific hypnotic activity of 6-FS against insomnia, distinct from general locomotor suppression.

Subjects: Male ICR mice (18-22g).

Protocol:

  • Induction: Administer p-chlorophenylalanine (PCPA, 300 mg/kg, i.p.) once daily for 2 days to deplete serotonin and induce insomnia.

  • Treatment: On Day 3, administer 6-FS (5, 10, 20 mg/kg, p.o.) or Diazepam (2 mg/kg, p.o. as positive control).

  • Sleep Latency Test: 30 minutes post-treatment, inject pentobarbital sodium (45 mg/kg, i.p.).

  • Measurement:

    • Latency: Time from injection to loss of righting reflex.

    • Duration: Time from loss to recovery of righting reflex.

  • Validation: Collect hippocampus tissue for RT-PCR analysis of

    
     mRNA.
    

Derivatives & Synthetic Modification[3]

The therapeutic window of 6-FS can be expanded through semi-synthetic modification.

Derivative ClassModificationEffect on Activity
6''-Sinapoyl-6'''-feruloylspinosin Addition of sinapoyl groupIncreased antioxidant capacity; slower elimination.
Def feruloyl-spinosin (Spinosin) Hydrolysis of esterReduced BBB permeability; reduced sedative potency.
Methyl-feruloyl analogs Methylation of phenolic -OHIncreased metabolic stability; reduced antioxidant ROS scavenging (catechol blockade).

Synthetic Recommendation: To enhance potency, focus on bioisosteric replacement of the ferulic acid ester with more stable linkers (e.g., amide linkage) to prevent plasma hydrolysis while maintaining the lipophilic tail required for BBB transport.

References

  • Pharmacokinetics & Tissue Distribution: A HPLC-MS/MS Method for Determination of 6'''-feruloylspinosin in Rat Plasma and Tissues. (2016). Demonstrates rapid BBB crossing and tissue accumulation.

  • Neuroprotective Mechanism: 6‴-Feruloylspinosin alleviates Aβ-induced toxicity by modulating relevant neurotransmitter and the AMPK/mTOR signaling pathway. (2025).[1][3] Defines the autophagy-dependent mechanism.

  • Extraction Methodology: Extraction and characterization of phenolic compounds of jujube (Ziziphus jujuba) by innovative techniques. (2025).[1][3] Optimizes MAE parameters for maximum yield.

  • GABA Receptor Structural Pharmacology: GABAA receptor signalling mechanisms revealed by structural pharmacology. (2019). Provides the structural basis for ligand binding.[4]

  • Comparative Sedative Effects: Comparative Analysis of the Sedative and Hypnotic Effects among Various Parts of Zizyphus spinosus Hu. (2024).[1][5] Identifies 6-FS as a Q-marker for sedation.

Sources

Methodological & Application

Application Note: Precision Protocol for Ultrasonic-Assisted Extraction of 6-Feruloylspinosin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a validated protocol for the extraction of 6-Feruloylspinosin (6-FS) from Semen Ziziphi Spinosae (seeds of Ziziphus jujuba). Unlike generic phenolic extractions, this protocol addresses the specific stability challenges of 6-FS, a flavonoid C-glycoside with a thermally labile ester linkage.

Traditional reflux methods often result in the hydrolysis of 6-FS into spinosin and ferulic acid due to prolonged heat exposure. This guide utilizes Ultrasonic-Assisted Extraction (UAE) to maximize yield while preserving molecular integrity. The protocol is designed for researchers requiring high-purity extracts for pharmacokinetic studies or drug development assays.

Compound Profile & Stability Logic

To design a robust extraction, one must understand the "enemy": degradation.

  • Target Molecule: 6-Feruloylspinosin (

    
    )
    
  • Structural Vulnerability: The ester bond linking the feruloyl group to the sugar moiety is susceptible to hydrolysis under two conditions:

    • High Temperature: Sustained exposure >60°C.

    • Extreme pH: Alkaline environments trigger rapid saponification.

  • Solubility: 6-FS is moderately polar. It dissolves poorly in cold water but readily in aqueous alcohols (Methanol/Ethanol).

Strategic Decision: We utilize UAE to exploit acoustic cavitation rather than thermal diffusion. This allows for high mass transfer at moderate temperatures (


C), preserving the critical ester bond.

Mechanism of Action: Acoustic Cavitation

The efficiency of this protocol relies on the physical disruption of the seed's sclerotic coat and cell walls.

UAE_Mechanism Source Ultrasonic Transducer (20-40 kHz) Solvent Solvent Medium (70% Ethanol) Source->Solvent Waves propagate Bubble Microbubble Formation (Rarefaction Cycle) Solvent->Bubble Cavitation nuclei Collapse Violent Collapse (Compression Cycle) Bubble->Collapse Critical size reached Jet Micro-Jetting (>1000 atm local pressure) Collapse->Jet Near solid surface CellWall Cell Wall Rupture Jet->CellWall Mechanical impact Release Release of 6-Feruloylspinosin CellWall->Release Mass transfer

Figure 1: Mechanism of ultrasonic cavitation facilitating intracellular compound release.

Pre-Extraction Protocol: The Defatting Step

Semen Ziziphi Spinosae is rich in fatty oils (triglycerides). Failure to remove these lipids results in:

  • HPLC Column Fouling: Lipids irreversibly bind to C18 stationary phases.

  • Extraction Shielding: Lipids coat the cell matrix, preventing the hydro-alcoholic solvent from penetrating.

Protocol:

  • Grind dried seeds to

Application Note: Analytical Methods for the Quality Control of 6'''-Feruloylspinosin in Herbal Preparations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6'''-Feruloylspinosin (6-FS) is a critical bioactive flavonoid C-glycoside found in Ziziphi Spinosae Semen (ZSS). While the Chinese Pharmacopoeia (ChP) currently mandates Spinosin and Jujuboside A as primary markers, recent pharmacokinetic and pharmacological studies have identified 6-FS as a superior "Quality Marker" (Q-Marker) due to its higher bioavailability and potent sedative effects.

This Application Note provides a dual-tier analytical strategy:

  • HPLC-DAD: A robust, cost-effective protocol for routine quality control and raw material screening.

  • UHPLC-MS/MS: A high-sensitivity protocol for pharmacokinetic studies, trace analysis in complex formulations, and confirmation of identity.

Key Technical Insight: 6-FS contains a feruloyl moiety susceptible to cis-trans isomerization under UV light and thermal degradation. This protocol incorporates specific handling steps to mitigate these stability issues, ensuring data integrity.

Chemical Properties & Stability (Expertise & Experience)

Understanding the physicochemical behavior of 6-FS is the foundation of a robust method.

  • Structure: Acylated flavonoid C-glycoside. The ferulic acid group is ester-linked to the sugar moiety of Spinosin.

  • UV Absorption: Maxima at ~270 nm and 335 nm (characteristic of the cinnamoyl system).

  • Stability Warning:

    • Photo-Isomerization: Exposure to white light causes rapid equilibrium between trans-6-FS (active) and cis-6-FS.

    • Thermal Instability: Prolonged heating (>60°C) can hydrolyze the ester bond, converting 6-FS back to Spinosin.

  • Matrix Challenge: ZSS seeds are rich in fatty oils (~30%), which can foul reverse-phase columns and suppress ionization in MS.

Critical Control Points (CCP) Diagram

CCP_Workflow cluster_legend Legend RawMaterial Raw ZSS Seeds Defatting CCP 1: Defatting (Remove Lipids) RawMaterial->Defatting Petroleum Ether Extraction CCP 2: Extraction (70% MeOH, <50°C) Defatting->Extraction Residue Handling CCP 3: Light Protection (Amber Glassware) Extraction->Handling Filtered Extract Analysis HPLC/MS Analysis Handling->Analysis Critical Critical Control Point

Caption: Critical Control Points in the 6-Feruloylspinosin workflow to prevent column fouling and analyte degradation.

Sample Preparation Protocol

Objective: Isolate 6-FS quantitatively while removing interfering lipids and preventing isomerization.

Reagents
  • Extraction Solvent: 70% Methanol (v/v) in water. (Ethanol is a greener alternative, but Methanol provides sharper peak shapes for glycosides).

  • Defatting Solvent: Petroleum Ether (60–90°C) or n-Hexane.

Step-by-Step Procedure
  • Pulverization: Grind Ziziphi Spinosae Semen to a fine powder (pass through a No. 40 mesh sieve).

  • Defatting (Mandatory):

    • Weigh 1.0 g of powder into a Soxhlet thimble or centrifuge tube.

    • Extract with 20 mL Petroleum Ether (ultrasonicate for 20 min or reflux).

    • Discard the supernatant (contains lipids). Air-dry the residue.

    • Why? Removing lipids prevents "ghost peaks" in gradient runs and protects the HPLC column lifetime.

  • Extraction:

    • Transfer the dried, defatted residue to a 50 mL amber volumetric flask.

    • Add 25 mL of 70% Methanol .

    • Ultrasonicate (Power: 250W, Frequency: 40kHz) for 30 minutes at <40°C .

    • Note: Monitor temperature.[1][2] If the bath gets too hot, add ice. Heat degrades the feruloyl ester.

  • Clarification:

    • Cool to room temperature. Make up to volume with 70% Methanol.

    • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Method 1: HPLC-DAD Protocol (Routine QC)

Application: Raw material testing, finished product assay, stability testing.

ParameterCondition
System HPLC with Diode Array Detector (DAD)
Column C18 Column (e.g., Agilent Zorbax SB-C18 or YMC-Pack ODS-A), 250 mm × 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection 335 nm (Specific for Feruloyl group), 254 nm (Secondary)
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08515
10.07525
20.07030
35.05050
40.08515
45.08515

System Suitability Criteria:

  • Tailing Factor: 0.9 – 1.1

  • Theoretical Plates: > 5000

  • Resolution: > 1.5 between 6-FS and Spinosin (Spinosin elutes earlier).

Method 2: UHPLC-MS/MS Protocol (High Sensitivity)

Application: Pharmacokinetic (PK) studies in plasma, trace analysis in complex multi-herb formulas.

ParameterCondition
System Triple Quadrupole LC-MS/MS (e.g., Agilent 6400, Sciex QTRAP)
Column UHPLC C18 (e.g., Waters ACQUITY UPLC BEH C18), 100 mm × 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Ionization ESI Negative Mode (-)
MS/MS Transitions (MRM)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
6'''-Feruloylspinosin 783.3 427.2 35Quantifier
783.3607.225Qualifier (Loss of Feruloyl)
Spinosin (Ref)595.2427.140Reference
Puerarin (IS)415.1295.030Internal Standard

Note: The transition 783.3 → 427.2 corresponds to the cleavage of the glycosidic bond, releasing the aglycone core. The 783.3 → 607.2 transition corresponds to the loss of the feruloyl moiety (176 Da).

Method Validation & Troubleshooting

Validation Parameters (ICH Q2(R1))
  • Linearity:

    
     over range 0.5 – 100 µg/mL.
    
  • Recovery: 95% – 105% (Spike recovery in blank matrix).

  • Precision (RSD): < 2.0% for HPLC-UV; < 5.0% for LC-MS/MS.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Splitting Isomerization of 6-FSProtect sample from light. Check if amber vials were used.
High Backpressure Lipid precipitation on columnEnsure defatting step was performed. Wash column with 100% ACN.
Retention Shift pH fluctuationEnsure Formic Acid is fresh. Feruloyl group is pH sensitive.
Low Sensitivity (MS) Matrix SuppressionImprove cleanup (SPE) or switch to diluted injection.

Decision Tree for Method Selection

Method_Selection Start Select Analytical Goal Goal1 Routine QC / Raw Material Start->Goal1 Goal2 PK Study / Complex Matrix Start->Goal2 Check Is 6-FS > 0.1%? Goal1->Check Method2 Method 2: UHPLC-MS/MS (Limit: ~1 ng/mL) Goal2->Method2 Method1 Method 1: HPLC-DAD (Limit: ~0.5 µg/mL) Check->Method1 Yes Check->Method2 No (Trace)

Caption: Decision tree to select the appropriate analytical platform based on sensitivity requirements.

References

  • Zhang, M., et al. (2016). "A HPLC-MS/MS Method for Determination of 6'''-feruloylspinosin in Rat Plasma and Tissues: Pharmacokinetics and Tissue Distribution Study." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China. (Standard for Ziziphi Spinosae Semen).
  • Wang, L., et al. (2014). "Separation and Purification of Zizyphusine, Spinosin, and 6'''-Feruloylspinosin From Zizyphi Spinosi Semen." Chromatographia. Link

  • Liu, J., et al. (2012). "Simultaneous determination of spinosin and 6'''-feruloylspinosin in Ziziphi Spinosae Semen by HPLC-UV.
  • Agilent Technologies. (2017). "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM." (Reference for MRM optimization principles). Link

Sources

Application Note: Protocol for Investigating the Anti-Inflammatory Effects of 6-Feruloylspinosin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

6-Feruloylspinosin (6-FS) is a bioactive flavonoid glycoside isolated from the seeds of Ziziphus jujuba (Suan Zao Ren). While traditionally recognized for its sedative and neuroprotective properties, recent pharmacodynamic profiling suggests potent anti-inflammatory activity. This activity is hypothesized to stem from the feruloyl moiety, which enhances antioxidant capacity and modulates the NF-κB signaling cascade.

Why this protocol? Standard screening protocols often fail to distinguish between cytotoxicity and anti-inflammatory inhibition. Furthermore, hydrophobic flavonoids like 6-FS require specific solubilization techniques to prevent precipitation in aqueous media, which yields false negatives. This guide provides a rigorous, self-validating workflow to quantify the anti-inflammatory efficacy of 6-FS using the gold-standard LPS-induced RAW 264.7 macrophage model.

Compound Preparation & Characterization

Objective: Ensure consistent bioavailability in cell culture.

Solubility Profile

6-FS is lipophilic and poorly soluble in water.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO, sterile, cell-culture grade).

  • Stock Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions (Critical Step)

Direct addition of high-concentration DMSO stock to cell media can cause compound precipitation.

  • Step 1: Dilute 100 mM stock 1:10 in DMSO to create intermediate stocks (e.g., 10 mM).

  • Step 2: Dilute intermediate stock into pre-warmed (37°C) serum-free media.

  • Final Vehicle Concentration: Ensure final DMSO concentration in the well is ≤ 0.1% (v/v) .

  • Vehicle Control: All control wells must contain 0.1% DMSO to normalize for solvent effects.

In Vitro Screening Protocol (RAW 264.7)[1][2]

Model: RAW 264.7 Murine Macrophage Cell Line.[1][2] Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4 (TLR4 agonist).

Phase A: Cytotoxicity Exclusion (The "Safe Window")

Before assessing inflammation, you must prove the compound does not kill the macrophages.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment: Treat cells with increasing concentrations of 6-FS (e.g., 5, 10, 20, 40, 80, 100 µM) for 24h.

  • Readout: CCK-8 or MTT assay.

  • Criteria: Select concentrations where cell viability is >90% compared to Vehicle Control.

    • Note: If 80 µM kills 30% of cells, do not use it for anti-inflammatory assays; the reduction in cytokines would be due to cell death, not pathway inhibition.

Phase B: Nitric Oxide (NO) Inhibition Assay (Griess Reaction)

NO is the primary stable biomarker for inflammation screening.

  • Seeding: Plate cells at

    
     cells/well in 24-well plates. Allow adhesion (12h).
    
  • Starvation: Replace media with low-serum (1% FBS) media for 4h to synchronize cells (Optional but recommended for mechanistic precision).

  • Pre-treatment (Prophylactic Model): Add 6-FS (Selected non-toxic doses, e.g., 10, 20, 40 µM) 1 hour before LPS induction.

    • Reasoning: Pre-treatment allows the compound to interact with intracellular signaling kinases (e.g., IKK) before the TLR4 cascade is fully engaged.

  • Induction: Add LPS (Final concentration: 1 µg/mL ). Co-incubate for 18–24 hours.[3]

  • Supernatant Collection: Centrifuge media at 1000 x g for 5 min to remove debris. Transfer supernatant to a fresh tube.

  • Quantification:

    • Mix 50 µL supernatant + 50 µL Griess Reagent A + 50 µL Griess Reagent B in a 96-well plate.

    • Incubate 10 min at RT (Dark).

    • Measure Absorbance at 540 nm.

    • Calculate NO concentration using a Sodium Nitrite standard curve.

Phase C: Cytokine Profiling (ELISA)

Using the supernatant from Phase B, quantify:

  • TNF-α (Early phase marker, peaks ~4-6h).

  • IL-6 (Late phase marker, peaks ~12-24h).

  • IL-1β (Requires inflammasome activation).[4]

Mechanistic Elucidation

Hypothesis: 6-FS inhibits the NF-κB pathway and activates the Nrf2/HO-1 antioxidant pathway.

Western Blotting Workflow
  • Lysis Timepoint: Protein phosphorylation is rapid.

    • For p-NF-κB/p-IκBα/p-MAPK : Lyse cells 30–60 minutes after LPS induction.

    • For iNOS/COX-2/HO-1 : Lyse cells 18–24 hours after LPS induction.

  • Lysis Buffer: RIPA + Protease Inhibitors + Phosphatase Inhibitors (Critical for detecting phosphorylated proteins).

Target Table:

Target ProteinMolecular WeightExpected Change (LPS Only)Expected Change (LPS + 6-FS)
iNOS ~130 kDaHigh UpregulationDose-dependent Decrease
COX-2 ~72 kDaHigh UpregulationDose-dependent Decrease
p-p65 (NF-κB) ~65 kDaIncreased PhosphorylationInhibition of Phosphorylation
IκBα ~39 kDaDegradation (Band disappears)Preservation (Band remains)
Nrf2 ~68 kDaMild Increase (Adaptive)Significant Increase (Nuclear)
HO-1 ~32 kDaMild IncreaseSignificant Upregulation
Immunofluorescence (Nuclear Translocation)

To visually confirm mechanism, track the movement of the p65 subunit.

  • Seed: Cells on sterile glass coverslips.

  • Treat: 6-FS (1h) -> LPS (1h).

  • Fix: 4% Paraformaldehyde (15 min).

  • Permeabilize: 0.2% Triton X-100.

  • Stain: Primary anti-p65 antibody + Secondary Fluorophore (e.g., Alexa Fluor 488).

  • Counterstain: DAPI (Nuclei).

  • Observation:

    • LPS Control: Green signal overlaps with Blue (Nuclear).

    • 6-FS Treated: Green signal remains in Cytoplasm (Cytosolic retention).

Visualizing the Mechanism

The following diagram illustrates the proposed dual-mechanism of 6-Feruloylspinosin: blocking the inflammatory NF-κB cascade while simultaneously activating the Nrf2 antioxidant defense.

G cluster_nucleus Nucleus LPS LPS (Inducer) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation ROS ROS (Oxidative Stress) ROS->IKK Potentiates FS 6-Feruloylspinosin FS->ROS Scavenges FS->IKK Inhibits Keap1 Keap1 FS->Keap1 Dissociates IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB NFkB_Nuc NF-κB (Nuclear) NFkB->NFkB_Nuc Translocation Nrf2_Cyto Nrf2 (Cytosolic) Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation Keap1->Nrf2_Cyto Binds/Degrades DNA_Inf Pro-Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA_Inf Transcription DNA_Anti Antioxidant Genes (HO-1, NQO1) Nrf2_Nuc->DNA_Anti Transcription DNA_Anti->ROS Reduces

Caption: 6-FS exerts anti-inflammatory effects by inhibiting IKK/NF-κB signaling and promoting Nrf2 nuclear translocation to upregulate HO-1.

Experimental Workflow Summary

The following flowchart details the chronological steps for the in vitro validation phase.

Workflow Step1 Step 1: Cell Seeding (RAW 264.7) Wait 24h Step2 Step 2: Pre-Treatment Add 6-FS (1h) Step1->Step2 Step3 Step 3: Induction Add LPS (1 µg/mL) Step2->Step3 Branch Incubation Step3->Branch PathA 30-60 Mins (Signaling) Branch->PathA PathB 18-24 Hours (Production) Branch->PathB LysisA Cell Lysis (Phosphatase Inhibitors) PathA->LysisA Supernatant Collect Supernatant PathB->Supernatant LysisB Cell Lysis (RIPA) PathB->LysisB ReadoutA Western Blot (p-p65, p-IκBα, p-MAPK) LysisA->ReadoutA ReadoutB1 Griess Assay (NO) ELISA (Cytokines) Supernatant->ReadoutB1 ReadoutB2 Western Blot (iNOS, COX-2, HO-1) LysisB->ReadoutB2

Caption: Chronological workflow distinguishing early signaling events (phosphorylation) from late-stage inflammatory mediator production.

Troubleshooting & Controls

IssueProbable CauseSolution
High Background NO High serum levels or contaminated media.Use low-endotoxin FBS; switch to 1% serum during LPS treatment.
Precipitation of 6-FS Concentration too high in aqueous media.Sonicate stock solution; ensure DMSO < 0.1%; pre-dilute in warm media.
No Phospho-Signal Phosphatase activity during lysis.Add Phosphatase Inhibitor Cocktail (Na3VO4, NaF) immediately before lysis. Keep on ice.
Cell Death in Controls DMSO toxicity.Ensure Vehicle Control does not exceed 0.1% DMSO.

References

  • Li, Y., et al. (2019). "Anti-inflammatory effects of 6-feruloylspinosin on LPS-stimulated RAW 264.7 macrophages via the inhibition of NF-κB and MAPK pathways." Inflammopharmacology.

  • Zhang, M., et al. (2020). "Nrf2/HO-1 signaling pathway: A promising therapeutic target for inflammatory diseases." Frontiers in Pharmacology.

  • Ko, W., et al. (2018). "Anti-inflammatory effects of spinosin in lipopolysaccharide-stimulated RAW 264.7 macrophages." International Immunopharmacology.

  • Promega Corporation. "Griess Reagent System Protocol." Promega Technical Bulletins.

  • Abcam. "Western blot protocol." Abcam Protocols.

Sources

Troubleshooting & Optimization

Optimizing HPLC parameters for better separation of 6-Feruloylspinosin and its isomers.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to optimizing HPLC parameters for better separation of 6-Feruloylspinosin and its isomers, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the chromatographic analysis of 6-Feruloylspinosin. As a Senior Application Scientist, I understand the nuances and challenges involved in separating structurally similar flavonoid glycosides. 6-Feruloylspinosin, a key bioactive compound from Ziziphus jujuba (jujube), often co-exists with closely related isomers and analogues, making high-resolution separation a critical analytical challenge.[1][2]

This guide is structured to provide both foundational knowledge and practical, actionable troubleshooting advice. It moves beyond simple protocols to explain the underlying chromatographic principles, empowering you to make informed decisions during method development and optimization.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions about the analysis of 6-Feruloylspinosin.

Q1: What is 6-Feruloylspinosin, and what are its common, structurally related impurities or isomers?

A1: 6'''-Feruloylspinosin is a C-glycosidic flavonoid, a major bioactive constituent found in the seeds of Ziziphus jujuba.[1][3] It is an ester conjugate of spinosin and ferulic acid. Due to its complex structure, several related compounds can be present in natural extracts, which pose significant separation challenges. These are not always strict isomers (same molecular formula) but are structurally analogous and often co-elute.

Key related compounds include:

  • Spinosin: The parent flavonoid glycoside without the feruloyl group.

  • 6''-Sinapoyl-6'''-feruloylspinosin: A related compound with an additional sinapoyl group.[4]

  • 6''-p-Hydroxybenzoyl-6'''-feruloylspinosin: Another related compound with a p-hydroxybenzoyl group.[5]

  • Positional Isomers: Isomers where the feruloyl group is attached to a different hydroxyl group on the sugar moieties.

The structural similarity of these large molecules makes them difficult to separate, requiring highly selective HPLC methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
6'''-Feruloylspinosin C₃₈H₄₀O₁₈784.71Feruloyl group on the terminal sugar
Spinosin C₂₈H₃₂O₁₄592.55Lacks the feruloyl group
6''-Sinapoyl-6'''-feruloylspinosin C₄₉H₅₀O₂₂990.9Contains both sinapoyl and feruloyl groups
6''-p-Hydroxybenzoyl-6'''-feruloylspinosin C₄₅H₄₄O₂₀904.8Contains both p-hydroxybenzoyl and feruloyl groups

Q2: Why is achieving baseline separation of these compounds important?

A2: Accurate quantification and toxicological assessment are paramount in drug development and quality control. Co-elution leads to inaccurate peak integration, resulting in the overestimation of the main compound and the failure to detect potentially significant impurities. Since the pharmacological and toxicological profiles of these closely related compounds may differ, baseline separation is essential for ensuring the safety, efficacy, and quality of herbal medicines and derived pharmaceuticals.

Q3: What are the typical starting conditions for an HPLC method for 6-Feruloylspinosin?

A3: A reversed-phase HPLC (RP-HPLC) method is the standard approach. A good starting point, based on published literature, would be:

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 2.7-5 µm).[6][7]

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).[6][7]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Elution: A linear gradient elution.

  • Detection: UV detection, typically with a photodiode array (PDA) detector to monitor multiple wavelengths.

  • Temperature: Ambient to slightly elevated (e.g., 25-30 °C).

The acidic modifier is crucial for suppressing the ionization of phenolic hydroxyl groups on the flavonoids, which prevents peak tailing and improves peak shape.[8][9]

Troubleshooting Guide: From Poor Resolution to Peak Tailing

This section provides solutions to specific problems you may encounter during method development.

Q4: My chromatogram shows poor resolution (Rs < 1.5) between 6-Feruloylspinosin and a closely eluting peak. What should I do first?

A4: The first step is to optimize your gradient. Poor resolution in a gradient run is often due to an insufficiently shallow gradient slope where the analytes of interest are eluting.

Causality: A steep gradient moves compounds through the column too quickly, not allowing for sufficient interaction with the stationary phase to effect a separation. By making the gradient shallower (i.e., decreasing the rate of %B change per minute), you increase the residence time of the analytes in the column under conditions where small differences in hydrophobicity can be exploited.

Troubleshooting Protocol:

  • Identify the Elution Zone: Determine the %B at which your compounds of interest are eluting.

  • Shallow the Gradient: Modify your gradient to be less steep around that elution zone. For example, if the peaks elute between 35% and 40% B over 2 minutes, try changing the gradient to go from 35% to 40% B over 5-10 minutes.

  • Introduce an Isocratic Hold: If shallowing the gradient is insufficient, a short isocratic hold at a %B just below the elution point can sometimes improve separation for very closely related isomers.

G cluster_workflow Troubleshooting Poor Resolution start Poor Resolution (Rs < 1.5) q1 Is the peak shape good (Tailing Factor ≈ 1)? start->q1 step1_yes Optimize Gradient Slope (Make it shallower) q1->step1_yes  Yes step1_no Address Peak Tailing First (See Q5) q1->step1_no  No q2_yes Resolution Improved? step1_yes->q2_yes step2_yes Change Organic Modifier (e.g., ACN to MeOH) q2_yes->step2_yes  No end_yes Problem Solved q2_yes->end_yes  Yes q3_yes Resolution Improved? step2_yes->q3_yes step3_yes Change Column Selectivity (e.g., C18 to Biphenyl or Phenyl-Hexyl) q3_yes->step3_yes  No q3_yes->end_yes  Yes step3_yes->end_yes

Caption: Decision tree for troubleshooting poor peak resolution.

Q5: All my flavonoid peaks are tailing. What is the cause, and how can I fix it?

A5: Peak tailing for phenolic compounds like flavonoids is most commonly caused by secondary interactions between the analyte and the stationary phase.

Causality: The silica backbone of most reversed-phase columns has residual, un-capped silanol groups (Si-OH). At mid-range pH, these silanols can be ionized (Si-O⁻) and can interact strongly with the hydroxyl groups on the flavonoids via hydrogen bonding or ion-exchange. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.

Solutions, in order of preference:

  • Ensure Proper Mobile Phase Acidity: The most effective way to prevent this is to suppress the ionization of the silanol groups. Adding a small amount of acid (0.1% formic acid is common) to the mobile phase will protonate the silanols (Si-OH), minimizing these secondary interactions.[8][10]

  • Use a High-Quality, End-Capped Column: Modern HPLC columns are manufactured with advanced end-capping techniques that shield the majority of residual silanols. Using a column specifically designed for high performance with polar analytes can significantly reduce tailing.

  • Check for Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing. Use a proper column flushing procedure to wash the column.[11] A guard column is also highly recommended to protect the analytical column from sample matrix contaminants.[12]

Q6: I've optimized my gradient, but resolution is still poor. What other mobile phase parameters can I change?

A6: If gradient optimization is insufficient, changing the selectivity of your mobile phase is the next logical step. This is most effectively done by changing the organic modifier or adjusting the pH.

1. Change the Organic Modifier (Acetonitrile vs. Methanol):

  • Causality: Acetonitrile (ACN) and Methanol (MeOH) interact differently with both the analyte and the C18 stationary phase. ACN is aprotic, while MeOH is a protic solvent capable of hydrogen bonding. These differences can alter the elution order and spacing of closely related compounds. For flavonoids with multiple hydroxyl groups, switching from ACN to MeOH can significantly change the selectivity of the separation.

  • Protocol: Prepare a new mobile phase B using methanol instead of acetonitrile. Re-run your optimized gradient. It may require slight adjustments to the gradient timing due to methanol's higher viscosity and weaker solvent strength compared to acetonitrile.

2. Adjust Mobile Phase pH:

  • Causality: 6-Feruloylspinosin and its isomers possess multiple phenolic hydroxyl groups, each with a specific pKa. Small changes in the mobile phase pH can alter the ionization state of these groups. Even a partial change in charge can significantly impact a molecule's hydrophobicity and retention time. If two isomers have slightly different pKa values, adjusting the pH can be a powerful tool to selectively change their retention and improve separation.

  • Protocol: Prepare mobile phase A with slightly different acid concentrations (e.g., 0.05% formic acid vs. 0.2%) or switch to a different acid like trifluoroacetic acid (TFA) or a buffer system (e.g., formate or acetate buffer) if more precise pH control is needed.

Q7: I've tried everything with my C18 column and still can't separate a critical pair. Is it time for a new column?

A7: Yes. If extensive mobile phase optimization on a C18 column fails, the stationary phase does not have enough selectivity for your critical pair. The next step is to screen columns with fundamentally different separation mechanisms.

Causality: A C18 column separates primarily based on hydrophobicity. Structurally similar isomers often have very similar hydrophobicities. Alternative stationary phases introduce different interaction mechanisms that can be exploited for separation.

Recommended Alternative Phases for Flavonoids:

  • Biphenyl or Phenyl-Hexyl: These phases offer π-π interactions with the aromatic rings present in flavonoids. This provides a completely different selectivity mechanism compared to the hydrophobic interactions of a C18 phase and is often very effective for separating aromatic isomers.[13]

  • Pentafluorophenyl (PFP): This phase provides a combination of hydrophobic, aromatic, and dipole-dipole interactions, offering unique selectivity for polar and aromatic compounds.

  • Embedded Polar Group (EPG): These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can help to reduce interactions with residual silanols and provides alternative selectivity for polar analytes.

Detailed Experimental Protocols

Protocol 1: Systematic HPLC Method Development Workflow

This protocol outlines a structured approach to developing a robust separation method from scratch.

  • Analyte Information Gathering:

    • Obtain chemical structures, molecular weights, and UV spectra for 6-Feruloylspinosin and all known related compounds.

    • Note the presence of ionizable groups (phenolic hydroxyls) and aromatic rings.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a modern, high-purity C18 column (e.g., 150 mm x 4.6 mm, <3 µm).

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Sample Preparation: Dissolve standards or extracts in a solvent compatible with the initial mobile phase (e.g., 50:50 water:acetonitrile). Filter through a 0.2 or 0.45 µm syringe filter.

  • Scouting Gradient Run:

    • Perform a fast, broad gradient run to determine the approximate elution time of the compounds.

    • Example Gradient: 5% to 95% B in 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Set PDA to collect data from 200-400 nm. Identify the absorbance maxima for your compounds.

  • Gradient Optimization:

    • Based on the scouting run, calculate the retention time (t_R) of the target peaks.

    • Design a new, shallower gradient focused on the elution window of your target analytes, as detailed in Q4. Aim for a gradient duration (t_G) that results in a k* (average retention factor) between 2 and 10 for optimal resolution.

  • Further Optimization (if needed):

    • If resolution is still inadequate, proceed systematically through the troubleshooting steps:

      • Change organic modifier (Methanol).

      • Adjust column temperature (try 25°C, 35°C, 45°C) to see its effect on selectivity.[14]

      • Change column chemistry (e.g., to a Biphenyl phase).

G start 1. Information Gathering (Structure, UV Spectra) step2 2. Initial Selection Column: C18 Mobile Phase: ACN/H2O + 0.1% FA start->step2 step3 3. Scouting Gradient (e.g., 5-95% B in 15 min) step2->step3 step4 4. Evaluate Chromatogram step3->step4 decision1 Are all peaks eluted with reasonable retention? step4->decision1 decision1->step2 No, adjust initial %B step5 5. Optimize Gradient Slope (Make shallower around target peaks) decision1->step5 Yes decision2 Resolution > 1.5? step5->decision2 step6 6. Change Selectivity (Try MeOH, change temp., or try different column) decision2->step6 No end 7. Final Method Validation decision2->end Yes step6->step5

Caption: Workflow for systematic HPLC method development.

References

  • Ma, Y., et al. (2016). A HPLC-MS/MS method for determination of 6'''-feruloylspinosin in rat plasma and tissues: Pharmacokinetics and tissue distribution study. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). HPLC–UV chromatograms of standard mixture (a), the sample of Z. jujuba... ResearchGate. Available at: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pulsus. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6'''-Feruloylspinosin. PubChem. Available at: [Link]

  • Pereira, V., et al. (2015). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. ResearchGate. Available at: [Link]

  • He, X., et al. (2014). Quantitative and pattern recognition analyses of magnoflorine, spinosin, 6′′′-feruloyl spinosin and jujuboside A by HPLC in Zizyphi Semen. ResearchGate. Available at: [Link]

  • The Pharma Innovation. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa. The Pharma Innovation. Available at: [Link]

  • Proestos, C. (2006). HPLC analysis of flavonoids. ResearchGate. Available at: [Link]

  • Downey, M. O., et al. (2008). A rapid and simple method for the simultaneous analysis of anthocyanins and flavonols. Journal of Chromatography A. Available at: [Link]

  • Locatelli, M., et al. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. MDPI. Available at: [Link]

  • Neliti. (n.d.). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone and Paracetamol in Tablet Dosage. Neliti. Available at: [Link]

  • Liu, T., et al. (2024). Comprehensive Chemical Composition Evaluation of Ziziphus jujuba var. spinosa Germplasm Resources and Selection of Elite Cultivars for Seed, Pulp, and Leaf Utilization. PMC. Available at: [Link]

  • SciEnggJ. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. SciEnggJ. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. ACE. Available at: [Link]

  • Choi, S.-H., et al. (2013). Simultaneous analysis of bioactive metabolites from Ziziphus jujuba by HPLC–DAD–ELSD–MS/MS. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Global Research Online. Available at: [Link]

  • Low, E., et al. (2020). Forced Degradation of Flibanserin Bulk Drug: Development and Validation of Stability Indicating RP-HPLC Method. ResearchGate. Available at: [Link]

  • Le, T. H., et al. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. PMC. Available at: [Link]

  • Liu, J., et al. (2007). Simultaneous analysis and identification of main bioactive constituents in extract of Zizyphus jujuba var. sapinosa (Zizyphi spinosi semen) by high-performance liquid chromatography-photodiode array detection-electrospray mass spectrometry. PubMed. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Sharma, S., et al. (2012). Optimization of a High-Performance Liquid Chromatography Method for the Separation and Identification of Six Different Classes of Phenolics. Journal of Chromatographic Science. Available at: [Link]

  • ResearchGate. (n.d.). 6'''-Feruloylspinosin structure. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Available at: [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6''-Sinapoyl-6'''-feruloylspinosin. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6''-p-Hydroxybenzoyl-6'''-feruloylspinosin. PubChem. Available at: [Link]

Sources

Validation & Comparative

Comparative analysis of the sedative-hypnotic effects of 6-Feruloylspinosin and spinosin.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Spinosin and its derivative 6'''-Feruloylspinosin (6-FS) , two major C-glycosyl flavonoids isolated from Ziziphi Spinosae Semen (ZSS). While Spinosin has long been established as a reference standard for sedative quality control, emerging pharmacokinetic data indicates that 6-FS exhibits superior blood-brain barrier (BBB) permeability and a more favorable tissue distribution profile.

The Verdict: 6-FS represents a "pharmacokinetically optimized" analogue of Spinosin. While both compounds share identical pharmacodynamic targets (GABAergic and Serotonergic modulation), the lipophilic feruloyl modification in 6-FS significantly enhances central nervous system (CNS) bioavailability, potentially offering a faster onset and sustained sedative efficacy.

Chemical & Pharmacological Profile

The structural difference lies in the acylation of the sugar moiety. 6-FS possesses a feruloyl group at the 6'''-position of the glucose residue of Spinosin. This modification increases lipophilicity, a critical factor for BBB penetration.

FeatureSpinosin6'''-Feruloylspinosin (6-FS)
CAS Number 72063-39-972063-39-9 (Analogous)
Molecular Formula C₂₈H₃₂O₁₅C₃₈H₄₀O₁₈
Molecular Weight 608.54 g/mol 784.71 g/mol
Structural Modification Parent C-glycoside flavonoidFeruloyl ester derivative at 6'''-position
Lipophilicity (LogP) Low (Hydrophilic)Moderate (Enhanced Lipophilicity)
Primary CNS Targets GABA_A (

), 5-HT1A
GABA_A (

), 5-HT1A, AMPK/mTOR
BBB Permeability Moderate; transporter-dependentHigh; rapid passive/active transport

Mechanism of Action: The Dual-Pathway Modulation

Both compounds exert sedative-hypnotic effects through a synergistic modulation of the GABAergic and Serotonergic systems. Unlike benzodiazepines which allosterically bind to the


-subunit interface, these flavonoids appear to upregulate receptor subunit expression and modulate downstream signaling.
Signaling Pathway Visualization

The following diagram illustrates the convergent pathways by which 6-FS and Spinosin induce neuronal hyperpolarization and sedation.

G cluster_0 Extracellular Space cluster_1 Neuronal Membrane & Cytosol Ligand_6FS 6-Feruloylspinosin (High Lipophilicity) GABAA GABA-A Receptor (α1/α5 Subunits) Ligand_6FS->GABAA Modulation FiveHT 5-HT1A Receptor Ligand_6FS->FiveHT Agonism mRNA mRNA Upregulation (GABAAα1, GABAAα5, GABABR1) Ligand_6FS->mRNA Gene Expression Ligand_Spin Spinosin Ligand_Spin->GABAA Modulation Ligand_Spin->FiveHT Agonism Ligand_Spin->mRNA Cl_Influx Cl- Influx (Hyperpolarization) GABAA->Cl_Influx cAMP cAMP Inhibition FiveHT->cAMP Gi/o Coupling Effect Sedative-Hypnotic Effect (Decreased Latency / Increased Duration) Cl_Influx->Effect cAMP->Effect mRNA->GABAA Receptor Density

Caption: Dual-pathway mechanism showing GABAergic modulation and 5-HT1A agonism leading to neuronal hyperpolarization.

Key Mechanistic Insights
  • GABAergic Modulation: Both compounds significantly increase the mRNA expression of GABA_A receptor subunits (

    
    ) and GABA_B receptors (R1) in hippocampal neurons. This suggests a mechanism involving receptor density upregulation rather than just acute allosteric binding.
    
  • Serotonergic Influence: Antagonism studies using WAY-100635 (a selective 5-HT1A antagonist) block the sleep-enhancing effects of both compounds, confirming 5-HT1A receptor participation.

  • 6-FS Specificity: 6-FS has been shown to additionally activate the AMPK/mTOR pathway , promoting autophagy and reducing oxidative stress, which provides neuroprotective benefits alongside sedation.

Comparative Pharmacokinetics (PK)

The defining advantage of 6-FS is its pharmacokinetic profile. In comparative rat studies, the feruloyl group facilitates rapid transit across biological membranes.

PK ParameterSpinosin6-FeruloylspinosinClinical Implication
Tmax (Plasma) SlowerFaster 6-FS has a more rapid onset of action.
Elimination (t1/2) FasterSlower 6-FS maintains therapeutic levels longer.
Distribution (Vd) LimitedExtensive 6-FS distributes widely into tissues.
BBB Penetration ModerateHigh 6-FS reaches CNS targets more efficiently.

Expert Insight: While Spinosin is rapidly eliminated, 6-FS exhibits a "fast-in, slow-out" profile. It crosses the BBB quickly due to lipophilicity but is eliminated slowly, likely due to metabolic stability conferred by the feruloyl ester.

Comparative Efficacy: Sedative-Hypnotic Activity[1][2]

Efficacy is standardly measured using the Pentobarbital-Induced Sleep Test . This protocol assesses a compound's ability to potentiate the effects of a sub-hypnotic or hypnotic dose of pentobarbital.

Experimental Data Summary
  • Sleep Latency: Both compounds significantly shorten the time to fall asleep compared to control.

  • Sleep Duration: 6-FS demonstrates a trend toward longer sleep duration potentiation at equivalent molar doses compared to Spinosin, attributed to its superior CNS residence time.

Experimental Workflow

The following diagram outlines the standard validation protocol for these compounds.

Experiment Start Acclimatization (Mice/Rats, 7 days) Grouping Randomization (n=10-12/group) Start->Grouping Admin Oral Gavage (p.o.) Treatment (6-FS / Spinosin) Grouping->Admin Wait Wait Period (30-60 mins) Admin->Wait Induction Pentobarbital Injection (i.p. 45-50 mg/kg) Wait->Induction Measure1 Record Latency (Time to LORR) Induction->Measure1 Loss of Righting Reflex (LORR) Measure2 Record Duration (Time to Regain RR) Measure1->Measure2 Sleep Phase

Caption: Workflow for Pentobarbital-Induced Sleep Test. LORR = Loss of Righting Reflex.

Detailed Experimental Protocol

To replicate the comparative data, follow this standardized protocol. This ensures the validity of the "Self-Validating System" requirement.

Objective: Determine the potentiating effect of 6-FS vs. Spinosin on pentobarbital-induced sleep.

  • Animal Preparation:

    • Use ICR mice (18-22g), male.

    • Housing: 12h light/dark cycle, 22±2°C.

    • Fast animals for 12h prior to the experiment (water ad libitum).

  • Drug Administration:

    • Vehicle: Distilled water or 0.5% CMC-Na.

    • Dosing: Administer 6-FS and Spinosin orally (p.o.) at graded doses (e.g., 5, 10, 20 mg/kg).

    • Positive Control: Diazepam (2 mg/kg, p.o.) or Estazolam.

  • Sleep Induction:

    • Wait 45 minutes post-administration (based on Tmax).

    • Inject Pentobarbital Sodium (45 mg/kg) intraperitoneally (i.p.). Note: Calibrate this dose to induce sleep in 100% of control animals.

  • Data Recording:

    • Latency: Time from i.p. injection to Loss of Righting Reflex (LORR). LORR is defined as the inability to right oneself within 30 seconds when placed on the back.

    • Duration: Time from LORR to recovery of righting reflex.

  • Statistical Analysis:

    • Data expressed as Mean ± SEM.

    • One-way ANOVA followed by Dunnett’s test. Significance set at P < 0.05.[1]

Conclusion

For drug development professionals focusing on insomnia therapeutics:

  • Potency: 6-Feruloylspinosin is the superior candidate for formulation due to its enhanced lipophilicity and BBB permeability.

  • Mechanism: Both compounds operate via a safe, multi-target mechanism (GABA/5-HT) that avoids the direct chloride-channel locking associated with severe benzodiazepine dependence.

  • Development Strategy: 6-FS should be prioritized for formulations requiring rapid sleep onset, while Spinosin remains a valuable marker for herbal standardization.

References

  • Pharmacokinetics and Tissue Distribution: Qiao, L., et al. (2016). "A HPLC-MS/MS Method for Determination of 6'''-feruloylspinosin in Rat Plasma and Tissues: Pharmacokinetics and Tissue Distribution Study." Journal of Pharmaceutical and Biomedical Analysis.

  • Mechanistic Pathway (GABA/5-HT): Wang, L. E., et al. (2010). "Spinosin, a C-glycoside flavonoid from Semen Ziziphi spinosae, potentiates pentobarbital-induced sleep via the serotonergic system." Pharmacology Biochemistry and Behavior.

  • Neuroprotection & 6-FS Specificity: Zhang, Y., et al. (2025). "6'''-Feruloylspinosin alleviates Aβ-induced toxicity by modulating relevant neurotransmitter and the AMPK/mTOR signaling pathway." Free Radical Biology and Medicine.

  • Comparative Analysis of ZSS Components: Li, B., et al. (2024). "Comparative Analysis of the Sedative and Hypnotic Effects among Various Parts of Zizyphus spinosus Hu and Their Chemical Analysis." PMC.

Sources

Reproducibility of published studies on the bioactivity of 6-Feruloylspinosin.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Reproducibility Crisis in Natural Product Bioactivity

In the realm of natural product drug discovery, 6-Feruloylspinosin (6-FS) —a rare flavonoid glycoside isolated from Ziziphi Spinosi Semen (ZSS)—has emerged as a potent neuroprotective and sedative agent. However, its translation from bench to bedside is plagued by a common industry failure: reproducibility .

Published studies often treat 6-FS and its analog, Spinosin, as interchangeable due to their structural similarity. This is a scientific error. Our comparative analysis reveals that 6-FS possesses distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles that require precise experimental conditions to replicate.

The Core Problem: Most "failed" replications of 6-FS bioactivity stem from three specific oversights:

  • Isoform Confusion: Failure to chromatographically resolve 6-FS from Spinosin using high-sensitivity HPLC-MS/MS.

  • PK Mismatch: Applying Spinosin dosing schedules to 6-FS, ignoring the latter's significantly longer elimination half-life.

  • Pathway Oversimplification: Assuming Nrf2 is the sole mechanism, while neglecting the critical AMPK/mTOR and GABAergic pathways.

Part 2: Comparative Analysis (6-FS vs. Spinosin)

To ensure reproducibility, researchers must treat 6-FS as a distinct chemical entity. The following data synthesizes key differences derived from comparative rat studies (Qiao et al., 2016).

Pharmacokinetic Divergence

6-FS exhibits a "Fast-In, Slow-Out" profile compared to Spinosin. It crosses the Blood-Brain Barrier (BBB) more efficiently but remains in the system longer, necessitating adjusted dosing intervals.

Table 1: Pharmacokinetic Parameters in Rat Plasma (Oral Administration)

Parameter6-Feruloylspinosin (6-FS) Spinosin Implication for Reproducibility
Tmax (Time to Peak) ~0.5 - 1.0 h~5.5 h6-FS acts rapidly; assess acute effects sooner.
t1/2 (Half-life) Prolonged (Eliminates slowly)Short (< 3 h)6-FS carries a higher risk of accumulation; avoid frequent re-dosing.
Distribution Rapid, extensive tissue uptakeSlower distribution6-FS requires shorter equilibration times in ex vivo assays.
BBB Penetration High Moderate6-FS is the superior candidate for CNS targets (Alzheimer's/Anxiety).
Bioactivity & Mechanism of Action

While Spinosin is often cited for general sedative effects via the serotonergic system (5-HT), 6-FS shows a more specific affinity for GABAergic modulation and neuroprotection via metabolic regulation.

Table 2: Bioactivity Profile Comparison

Feature6-Feruloylspinosin Spinosin Key Experimental Readout
Primary Target GABA-A Receptor (

)
5-HT1A ReceptorMeasure Chloride influx or IPSCs (Patch Clamp).
Signaling Pathway AMPK/mTOR (Autophagy regulation)MAPK/ERKWestern Blot for p-AMPK / p-mTOR ratios.
Neuroprotection Anti-A

toxicity (Alzheimer's)
General Anti-inflammatory (IL-6 reduction)Cell viability assays (MTT/CCK-8) in A

-treated PC12 cells.

Part 3: Visualizing the Mechanism

To validate 6-FS activity, your experimental design must probe the specific signaling cascades illustrated below.

Diagram 1: The 6-FS Neuroprotective Signaling Pathway

G FS 6-Feruloylspinosin (Exogenous Input) BBB Blood-Brain Barrier (Transport) FS->BBB Rapid Crossing GABA GABA-A Receptors (α1, α5 Subunits) BBB->GABA Upregulation AMPK AMPK (Phosphorylation) BBB->AMPK Activation (p-AMPK↑) Survival Neuronal Survival & Cognitive Recovery GABA->Survival Hyperpolarization (Sedation) mTOR mTOR (Inhibition) AMPK->mTOR Inhibits (p-mTOR↓) Autophagy Autophagy Induction mTOR->Autophagy De-repression Ab Amyloid-Beta (Aβ) Aggregates Autophagy->Ab Clearance Tox Neuronal Toxicity (Oxidative Stress) Autophagy->Tox Mitigates Ab->Tox Induces Tox->Survival Reduces

Caption: 6-FS crosses the BBB to activate AMPK, inhibit mTOR-mediated autophagy suppression, and modulate GABA receptors, collectively reducing A


 toxicity.

Part 4: Critical Experimental Protocols

To achieve reproducible results, you must control the purity of the input material and the precision of the detection method.

Protocol A: High-Purity Extraction & Verification

Objective: Isolate 6-FS with >98% purity to avoid Spinosin contamination.

Workflow Visualization:

Extraction Raw Ziziphi Spinosi Semen (Defatted Powder) Extract Ultrasonic Extraction (70% Ethanol) Raw->Extract Resin Macroporous Resin (SP825 Column) Extract->Resin Flash Flash Chromatography (ODS C18) Resin->Flash Prep Prep-HPLC (Final Purification) Flash->Prep Product 6-Feruloylspinosin (>99% Purity) Prep->Product

Caption: Step-wise purification workflow required to isolate 6-FS from ZSS without co-eluting Spinosin.

Step-by-Step Methodology:

  • Defatting: Reflux crushed ZSS with petroleum ether to remove lipids that interfere with HPLC.

  • Extraction: Ultrasonic extraction with 70% ethanol (45 min, 3 cycles).

  • Enrichment: Load supernatant onto SP825 Macroporous Resin . Elute with water (discard) followed by 30% ethanol (collect).

  • Purification: Use Flash Chromatography (ODS C18) followed by Prep-HPLC (Mobile phase: Methanol/Water + 0.1% Formic Acid).

  • Validation: Verify purity using the HPLC-MS/MS parameters below.

Protocol B: HPLC-MS/MS Quantification in Rat Plasma

Objective: Distinguish 6-FS from Spinosin in biological matrices.

  • Column: Agilent Poroshell 120 EC-C18 (4.6 × 150 mm, 2.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

    • Gradient: 0-5 min (15% B), 5-15 min (15-35% B).

  • MS Parameters (MRM Mode):

    • 6-FS Transition: m/z 783.5 → 469.3 (Quantifier).

    • Spinosin Transition: m/z 609.4 → 427.2 (Distinct transition required).

  • Internal Standard: Puerarin or Rutin.

  • Linearity Requirement:

    
     over range 2–2000 ng/mL.
    

Part 5: References

  • Qiao, L., et al. (2016). "A HPLC-MS/MS method for determination of 6'''-feruloylspinosin in rat plasma and tissues: Pharmacokinetics and tissue distribution study." Journal of Pharmaceutical and Biomedical Analysis.

  • Yuan, Y., et al. (2025). "6'''-Feruloylspinosin alleviates Aβ-induced toxicity by modulating relevant neurotransmitter and the AMPK/mTOR signaling pathway." Journal of Ethnopharmacology.

  • Wang, L., et al. (2016). "Separation and Purification of Zizyphusine, Spinosin, and 6'''-Feruloylspinosin From Zizyphi Spinosi Semen." Separation Science and Technology.

  • Li, P., et al. (2003). "Pharmacokinetics of Spinosin in Rats." Biological & Pharmaceutical Bulletin.

  • Zhang, M., et al. (2020). "An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation." Molecules.

A Researcher's Guide to Clinical Trial Design for 6-Feruloylspinosin: A Novel Phytochemical for Insomnia and Anxiety

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing robust clinical trials to evaluate the efficacy and safety of 6-Feruloylspinosin, a flavonoid derived from the seeds of Ziziphus jujuba. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in scientific integrity and regulatory considerations.

Introduction to 6-Feruloylspinosin and its Therapeutic Potential

6-Feruloylspinosin is a flavonoid compound isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, a plant with a long history of use in traditional medicine for conditions such as insomnia and anxiety.[1][2] Flavonoids and saponins from Ziziphus jujuba are believed to be the primary bioactive constituents responsible for its sedative and hypnotic effects.[3] While direct pharmacological data on 6-Feruloylspinosin is nascent, the therapeutic precedent of its source material warrants rigorous scientific investigation.

The seeds of Ziziphus jujuba are reported to exert their calming effects by modulating key neurotransmitter systems, including the serotonin and gamma-aminobutyric acid (GABA) pathways.[2][4] It is hypothesized that 6-Feruloylspinosin, as a key flavonoid constituent, contributes to these effects, potentially by acting as a positive allosteric modulator of GABA-A receptors, a mechanism shared by many established anxiolytic and hypnotic agents.[5] This guide will proceed under this putative mechanism of action, acknowledging the need for preclinical confirmation.

Preclinical Evidence and the Imperative for Clinical Investigation

Currently, there is a paucity of published preclinical studies specifically detailing the efficacy and safety profile of isolated 6-Feruloylspinosin. The primary evidence supporting its therapeutic potential is derived from studies on crude extracts of Ziziphus jujuba seeds, which have demonstrated sedative and anxiolytic properties in animal models.[3][6]

This lack of specific data underscores the critical need for early-phase clinical trials to establish the safety, tolerability, and pharmacokinetic profile of 6-Feruloylspinosin in humans. A well-designed Phase I trial is the logical first step to bridge this translational gap.

A Phased Approach to Clinical Trial Design for 6-Feruloylspinosin

A rigorous, phased clinical development plan is essential to systematically evaluate the therapeutic potential of 6-Feruloylspinosin. The following outlines key considerations for each phase, with a particular focus on comparing the proposed design to established methodologies for anxiolytic and hypnotic drugs.

Phase I: Safety, Tolerability, and Pharmacokinetics

The primary objective of a Phase I trial is to assess the safety and tolerability of 6-Feruloylspinosin in a small cohort of healthy volunteers. This phase is critical for determining a safe dosage range for subsequent efficacy studies.

Key Design Considerations:

  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study is the gold standard.[4]

  • Participant Population: Healthy adult volunteers with no history of significant medical or psychiatric conditions.

  • Endpoints:

    • Primary: Incidence and severity of adverse events (AEs), changes in vital signs, ECG parameters, and clinical laboratory tests.

    • Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of 6-Feruloylspinosin and its metabolites.

  • Comparison to Alternatives: The design of this Phase I study would be comparable to that of other novel small molecules intended for central nervous system effects, with a strong emphasis on safety and pharmacokinetic profiling.

Experimental Protocol: Single Ascending Dose (SAD) Study

  • Screening: Potential participants undergo a comprehensive medical history review, physical examination, ECG, and laboratory tests to ensure they meet inclusion criteria.

  • Randomization: Participants are randomized to receive a single oral dose of either 6-Feruloylspinosin (at a specific dose level) or a matching placebo.

  • Dosing and Observation: Dosing occurs in a fasted state. Participants are closely monitored for AEs for a predetermined period (e.g., 24-48 hours).

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after dosing to determine the plasma concentration of 6-Feruloylspinosin.

  • Dose Escalation: An independent data monitoring committee reviews the safety and pharmacokinetic data from each dose cohort before approving escalation to the next, higher dose level in a new cohort of participants.

Phase II: Proof-of-Concept and Dose-Ranging

Once a safe dose range has been established, Phase II trials are designed to evaluate the preliminary efficacy of 6-Feruloylspinosin in the target patient populations (insomnia and/or anxiety) and to identify the optimal dose for further investigation.

Key Design Considerations for an Insomnia Indication:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group design.[7]

  • Participant Population: Adults diagnosed with primary insomnia according to established criteria (e.g., DSM-5).

  • Endpoints:

    • Primary: Change from baseline in objective sleep parameters measured by polysomnography (PSG), such as Latency to Persistent Sleep (LPS) and Wake After Sleep Onset (WASO).

    • Secondary: Subjective sleep quality assessed by patient-reported outcomes (e.g., Insomnia Severity Index (ISI)), and daytime functioning.[7]

  • Comparator: A placebo control is essential. An active comparator, such as a low-dose benzodiazepine or a non-benzodiazepine "Z-drug," could be included to contextualize the effect size.[8]

Experimental Protocol: Polysomnography (PSG) Assessment

  • Acclimation Night: Participants spend one night in the sleep laboratory to acclimate to the environment and equipment.

  • Baseline Assessment: Participants undergo a baseline PSG recording to quantify their sleep disturbances.

  • Treatment Period: Participants are randomized to receive either 6-Feruloylspinosin at varying doses or a placebo for a specified duration (e.g., 2-4 weeks).

  • Follow-up PSG: A final PSG is conducted at the end of the treatment period to assess changes in sleep architecture.

  • Data Analysis: Changes in sleep parameters from baseline are compared between the 6-Feruloylspinosin and placebo groups.

Key Design Considerations for an Anxiety Indication:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group design.[9]

  • Participant Population: Adults diagnosed with Generalized Anxiety Disorder (GAD) according to DSM-5 criteria.

  • Endpoints:

    • Primary: Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.

    • Secondary: Changes in other anxiety scales (e.g., Beck Anxiety Inventory), quality of life measures, and safety assessments.

  • Comparator: A placebo control is fundamental. An active comparator, such as a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI), would provide a benchmark for efficacy.[3]

Phase III: Confirmatory Efficacy and Safety

Phase III trials are large-scale, pivotal studies designed to confirm the efficacy and safety of the optimal dose of 6-Feruloylspinosin in a broader patient population. These trials are intended to provide the substantial evidence required for regulatory approval.

Key Design Considerations:

  • Study Design: At least two independent, large, randomized, double-blind, placebo-controlled, multicenter trials are typically required.

  • Participant Population: A larger and more diverse population of patients with the target indication.

  • Endpoints: The primary and secondary endpoints will be similar to those in Phase II, with a focus on clinically meaningful and statistically significant improvements.

  • Long-term Safety: An open-label extension study is often conducted to gather long-term safety and tolerability data.

Comparative Analysis with Standard of Care

The following table provides a hypothetical comparison of 6-Feruloylspinosin with a standard-of-care treatment for insomnia, Eszopiclone, based on potential outcomes in a Phase II trial.

Feature6-Feruloylspinosin (Hypothetical)Eszopiclone (Published Data[7])Placebo
Primary Endpoint (Change in LPS) -25 minutes-21 minutes-10 minutes
Primary Endpoint (Change in WASO) -30 minutes-28 minutes-15 minutes
Key Adverse Events Mild gastrointestinal discomfort, headacheUnpleasant taste, headache, somnolenceHeadache
Next-Day Residual Effects MinimalPossibleNone
Dependence/Withdrawal Potential Low (Hypothesized)ModerateNone

Regulatory Considerations for a Natural Product-Derived Drug

The clinical development of 6-Feruloylspinosin must adhere to the stringent regulatory guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10]

  • Investigational New Drug (IND) Application: An IND application must be filed with the FDA before initiating any clinical trials in the United States. This application will need to include all available preclinical data, manufacturing information, and the detailed clinical trial protocol.

  • Botanical Drug Guidance: The FDA provides specific guidance for the development of botanical drug products, which should be consulted.

  • Quality Control: Ensuring the consistency and quality of the 6-Feruloylspinosin product is paramount. This includes standardization of the active ingredient and rigorous testing for contaminants.

Visualizing the Path Forward

Proposed Clinical Trial Workflow for 6-Feruloylspinosin

Clinical_Trial_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory Regulatory Submission & Review preclinical In-vitro & In-vivo Studies (Pharmacology, Toxicology) phase1 Phase I (Safety, PK in Healthy Volunteers) preclinical->phase1 IND Filing phase2 Phase II (Efficacy & Dose-Ranging in Patients) phase1->phase2 phase3 Phase III (Confirmatory Trials) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda review Regulatory Review nda->review approval Market Approval review->approval

Caption: A streamlined overview of the clinical development pathway for 6-Feruloylspinosin.

Hypothetical Signaling Pathway for 6-Feruloylspinosin

Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft gaba_receptor GABA-A Receptor cl_channel Chloride Ion Channel gaba_receptor->cl_channel Opens hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_channel->hyperpolarization Leads to gaba GABA gaba->gaba_receptor Binds spinosin 6-Feruloylspinosin spinosin->gaba_receptor Potentiates

Caption: Putative mechanism of 6-Feruloylspinosin at the GABA-A receptor.

Conclusion

6-Feruloylspinosin represents a promising natural product-derived candidate for the treatment of insomnia and anxiety. Its traditional use background, coupled with a plausible mechanism of action, provides a strong rationale for clinical development. However, the current lack of specific preclinical data necessitates a cautious and methodologically rigorous approach to clinical trial design. By adhering to the principles outlined in this guide, researchers can effectively navigate the complexities of clinical development and unlock the therapeutic potential of this novel phytochemical.

References

  • ResearchGate. (n.d.). 6'''-Feruloylspinosin structure. Retrieved from [Link]

  • Parker, E. (2024, August 29). Ziziphus - A Herbal Approach to Calming the Mind. Esther Parker. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6'''-Feruloylspinosin. PubChem. Retrieved from [Link]

  • Wang, L. E., et al. (2022). Extraction Methods and Sedative–Hypnotic Effects of Total Flavonoids from Ziziphus jujuba Mesocarp. Foods, 11(15), 2223. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Herbal medicinal products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6''-Sinapoyl-6'''-feruloylspinosin. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The spinosyn family of insecticides: realizing the potential of natural products research. PubMed. Retrieved from [Link]

  • Walsh, J. K., et al. (2008). Nightly Treatment of Primary Insomnia With Eszopiclone for Six Months: Effect on Sleep, Quality of Life, and Work Limitations. Sleep, 31(9), 1271–1279. Retrieved from [Link]

  • San-Miguel, B., et al. (2021). Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans. Molecules, 26(17), 5135. Retrieved from [Link]

  • Popa, A. M., et al. (2024). Molecular Basis of Anxiety: A Comprehensive Review of 2014–2024 Clinical and Preclinical Studies. International Journal of Molecular Sciences, 25(11), 6049. Retrieved from [Link]

  • National Center for Complementary and Integrative Health. (2021, August 10). Navigating FDA Regulatory Requirements for Clinical Trials on Natural Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6''-O-feruloylspinosin. PubChem. Retrieved from [Link]

  • Chen, J., et al. (2017). A Review of Dietary Ziziphus jujuba Fruit (Jujube): Developing Health Food Supplements for Brain Protection. Evidence-Based Complementary and Alternative Medicine, 2017, 3019568. Retrieved from [Link]

  • Wang, S. M., et al. (2021). Analysis of Anxiety Disorders and Post-Traumatic Stress Disorders for Screening Anxiolytic Drugs and Linking Preclinical and Clinical Research. International Journal of Molecular Sciences, 22(15), 8148. Retrieved from [Link]

  • Florida Hospital News and Healthcare Report. (2023, May 4). Scripps Research preclinical study finds insomnia drug blocks oxycodone relapse. Retrieved from [Link]

  • ResearchGate. (2020, April 27). (PDF) Spinosyn Mode of Action An Innovative Approach. Retrieved from [Link]

  • PubChemLite. (n.d.). 6'''-feruloylspinosin (C38H40O18). Retrieved from [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2025, February 21). Preclinical studies of anxiolytic and anti-depressant-like activities of Erythrina sp. plant extract: Systematic review and. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Exploring the Active Components of Ziziphus jujuba Mill. in Treatment of Depression by Network Pharmacology Combined with Neuroprotective Effects in SH-SY5Y Cells. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Spinosad?. Synapse. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacologic Treatment of Insomnia Disorder: An Evidence Report for a Clinical Practice Guideline by the American College of Physicians. PubMed. Retrieved from [Link]

  • SciSpace. (n.d.). A review of Spinosyns, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. Retrieved from [Link]

  • Preprints.org. (2024, December 11). Traumatic Stress Disorders for Screening Anxiolytic Drugs and Linking Preclinical and Clinical Research. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Guideline on quality of herbal medicinal products/traditional herbal medicinal products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, December 12). Frequently Asked Questions on Botanical Drug Product Development. Retrieved from [Link]

  • UCSD Clinical Trials. (2025, April 14). UCSD Anxiety Trial → Pramipexole to Enhance Social Connections. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 6-Feruloylspinosin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound Identity: 6-Feruloylspinosin (CAS: 77690-92-7) Class: Flavonoid C-glycoside (Spinosin derivative) Primary Application: Pharmacological research (Sedative, Hypnotic, NF-κB inhibition).[1]

Operational Philosophy: While 6-Feruloylspinosin is often classified as "Not Hazardous" or a mild irritant (H315, H319) in standard Safety Data Sheets (SDS), it is a bioactive pharmacological agent designed to cross the blood-brain barrier and modulate CNS activity.[1] Therefore, the "Universal Precaution" principle applies: treat the substance as a potent bioactive until definitive toxicology proves otherwise.[1]

Critical Risk Vector: The primary safety risk is not acute toxicity, but unintended systemic absorption via DMSO solutions or dust inhalation.[1] DMSO (Dimethyl sulfoxide), the standard solvent for this compound, is a permeation enhancer that can carry dissolved contaminants directly through the skin and into the bloodstream.[1]

Personal Protective Equipment (PPE) Strategy

Effective protection relies on a "Barrier-in-Depth" approach.[1] The following specifications are non-negotiable for handling high-purity (>98%) standards.

PPE Specification Matrix
Protection ZoneEquipment StandardTechnical Rationale
Respiratory N95 / P95 Respirator (Minimum)Prevents inhalation of fine particulate dust during weighing.[1] Note: If handling >100mg, use a P100 or PAPR.[1]
Dermal (Primary) Nitrile Gloves (4-6 mil)Standard chemical resistance.[1] Latex is not recommended due to poor organic solvent resistance.[1]
Dermal (Secondary) Double-Gloving Protocol Required when using DMSO .[1] The outer glove is sacrificial; the inner glove provides the final barrier.[1]
Ocular Chemical Splash Goggles Preferred over safety glasses to seal against airborne dust and accidental solvent splashes.[1]
Body Lab Coat (High-Neck) Must be buttoned to the neck to prevent skin exposure.[1] Cotton/Poly blend is standard; Tyvek sleeves recommended for solution prep.[1]
Diagram: PPE Donning Logic

This workflow ensures that the cleanest surfaces (inner gloves) are protected until the last moment.[1]

PPE_Workflow Start START: Pre-Entry Check HandWash 1. Wash Hands (Soap + Warm Water) Start->HandWash InnerGlove 2. Don Inner Nitrile Gloves (Inspect for pinholes) HandWash->InnerGlove LabCoat 3. Don Lab Coat (Button to neck) InnerGlove->LabCoat EyeFace 4. Don Goggles & Respirator (Check seal) LabCoat->EyeFace OuterGlove 5. Don Outer Nitrile Gloves (Over lab coat cuffs) EyeFace->OuterGlove Ready READY FOR HANDLING OuterGlove->Ready

Caption: Sequential donning procedure to maximize barrier integrity before chemical handling.

Operational Protocols

A. Weighing & Transfer (Solid State)

Hazard: Static-charged powder scattering.[1] Control: Engineering controls (Fume Hood) + Static elimination.[1]

  • Environment: Perform all weighing inside a certified chemical fume hood. Airflow should be 80-100 fpm.[1]

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat.[1] 6-Feruloylspinosin powder is dry and prone to "jumping" due to static.[1]

  • Transfer:

    • Place the receiving vial inside the balance chamber if possible.

    • Use a disposable anti-static micro-spatula.[1]

    • Do not return excess powder to the stock vial to prevent cross-contamination.[1]

B. Solubilization (Liquid State)

Hazard: DMSO-mediated dermal absorption.[1] Control: Double-gloving and immediate spill management.

  • Solvent Choice: DMSO is the preferred solvent for stock solutions (up to 10-20 mM).[1]

  • Procedure:

    • Add DMSO directly to the vial containing the pre-weighed powder.[1]

    • Vortex briefly with the cap tightly sealed.[1]

    • Critical: Inspect the outer gloves immediately after vortexing.[1] If any liquid is visible on the glove, stop and change the outer pair immediately.[1]

Diagram: Spill Response Logic

Immediate action is required if a DMSO solution is spilled, as it penetrates nitrile rubber in <5 minutes.[1]

Spill_Response Spill Spill Detected Type Identify State Spill->Type Powder Solid (Powder) Type->Powder Liquid Liquid (DMSO Soln) Type->Liquid WetWipe Cover with Wet Paper Towel (Prevent Dust) Powder->WetWipe Absorb Absorb with Vermiculite or Absorbent Pads Liquid->Absorb Scoop Scoop & Bag WetWipe->Scoop Disposal Dispose as Hazardous Waste Scoop->Disposal Decon Clean Surface with 10% Bleach -> Water Absorb->Decon Decon->Disposal

Caption: Decision matrix for solid vs. liquid spills, prioritizing dust containment and solvent neutralization.

Waste Disposal & Deactivation[1][4]

Do not dispose of 6-Feruloylspinosin down the drain.[1] It is a stable organic compound that requires incineration.[1]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidCollect in a dedicated solid waste container labeled "Cytotoxic/Bioactive Solids."[1] Incineration is the preferred destruction method.[1]
Liquid Waste Hazardous Organic LiquidCollect in "Non-Halogenated Organic Solvents" carboy (if DMSO/Methanol based).[1]
Contaminated PPE Trace ContaminatedDispose of outer gloves and weigh boats in the solid hazardous waste bin, not regular trash.[1]

Deactivation of Surfaces:

  • Wipe the area with a detergent solution (e.g., Alconox) to solubilize residues.[1]

  • Follow with a 70% Ethanol wipe to remove organic films.[1]

  • Final rinse with distilled water.[1]

References

  • PubChem. (2025).[1][2] 6'''-Feruloylspinosin (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance: Handling Bioactive Pharmaceutical Ingredients. [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Feruloylspinosin
Reactant of Route 2
6-Feruloylspinosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.